molecular formula C7H13BrClN B1377105 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride CAS No. 1432679-02-1

2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride

Cat. No.: B1377105
CAS No.: 1432679-02-1
M. Wt: 226.54 g/mol
InChI Key: JMSLQBXHTJFEDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride typically involves the bromination of bicyclo[2.2.1]heptan-1-amine followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include the use of automated reactors and purification systems to streamline the synthesis and isolation of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions typically produce amines .

Scientific Research Applications

2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activities, alter cellular signaling pathways, and affect the overall biological response .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobicyclo[2.2.1]heptan-1-amine hydrochloride
  • 2-Iodobicyclo[2.2.1]heptan-1-amine hydrochloride
  • 2-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride

Comparison

Compared to its similar compounds, 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The bromine atom is larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable scaffold in chemical synthesis and biological research .

Properties

IUPAC Name

2-bromobicyclo[2.2.1]heptan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN.ClH/c8-6-3-5-1-2-7(6,9)4-5;/h5-6H,1-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSLQBXHTJFEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CC2Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432679-02-1
Record name Bicyclo[2.2.1]heptan-1-amine, 2-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432679-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride
Reactant of Route 2
2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride
Reactant of Route 3
2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride
Reactant of Route 4
2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride
Reactant of Route 5
2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride
Reactant of Route 6
2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride

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